2-Propyl-4-thiazolidinecarboxylic acid
Overview
Description
2-Propyl-4-thiazolidinecarboxylic acid is a derivative of thiazolidine . Thiazolidine is a heterocyclic organic compound with the formula (CH2)3(NH)S. It is a 5-membered saturated ring with a thioether group and an amine group in the 1 and 3 positions . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .
Synthesis Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They can be synthesized from 1,2-aminothiols and aldehydes . The reaction kinetics between 1,2-aminothiols and aldehydes are fast, and under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .Molecular Structure Analysis
Thiazolidine motifs have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .Physical And Chemical Properties Analysis
Thiazolidine is a colorless liquid . It is a sulfur analog of oxazolidine . The presence of sulfur enhances their pharmacological properties .Scientific Research Applications
Synthesis and In Solution Behavior : 2-Propyl-4-thiazolidinecarboxylic acid derivatives have been synthesized through cyclocondensation of L-cysteine or its esters with aldehydes, showing anti-inflammatory properties. These derivatives form diastereoisomers, which exhibit fast epimerisation in solution as evidenced by 1H-nmr studies (Chiarino et al., 1989).
Electrochemical Behavior : The electrochemical behavior of PrThz and its derivatives has been studied through various voltammetric techniques. Anodic waves, indicating the formation of adsorbed mercury thiazolidates, were observed at mercury electrodes in different pH conditions (Karpinski & Radomski, 1989).
Physiological Effects : Thiazolidine-4-carboxylic acid (TC) has been shown to have revitalizing effects on age-related biochemical variables in blood and tissues, anti-toxic effects, particularly on the liver, and potential to slow aging and prolong life span in mammals. However, its effectiveness against human cancers remains unconfirmed (Weber, Fleming, & Miquel, 1982).
Decomposition and Interaction with Mercury Ions : Studies on the decomposition reactions and interactions of PrThz with mercury ions revealed that these thiazolidines form unstable complexes with Hg(I) ions, which transform into mercaptides. The decomposition rate of PrThz derivatives in nearly neutral aqueous solutions liberates L-cysteine and is influenced by the nature of the C-2 substituent and solution pH (Karpinski, Karny, & Kublik, 1990).
Use as Prodrugs for L-Cysteine : 2-Substituted thiazolidine-4(R)-carboxylic acids, including PrThz, have been evaluated as prodrugs of L-cysteine, showing protective effects against hepatotoxicity in mice. These compounds are suggested to release L-cysteine in vivo through nonenzymatic ring opening followed by solvolysis (Nagasawa, Goon, Muldoon, & Zera, 1984).
Potential Cancer Treatment : Thiazolidine-4-carboxylic acid has been investigated in patients with advanced cancer, showing responses in certain cases, particularly in epidermoid carcinoma of the head and neck with pulmonary metastases. Histological studies indicated transformation into low-grade malignancies and disappearance of cancer evidence in some instances (Brugarolas & Gosálvez, 1980).
Safety And Hazards
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . They offer enormous potential for the coupling of biomolecules in an efficient and biocompatible manner . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
2-propyl-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-2-3-6-8-5(4-11-6)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJPWSGHURHDHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1NC(CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50903133 | |
Record name | NoName_3730 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50903133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl-4-thiazolidinecarboxylic acid | |
CAS RN |
4165-34-8 | |
Record name | 2-Propylthiazolidine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4165-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-n-Propylthiazolidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.